molecular formula C14H10F2N2O2 B11176748 Ethanediamide, N,N'-bis(2-fluorophenyl)- CAS No. 91325-44-9

Ethanediamide, N,N'-bis(2-fluorophenyl)-

Cat. No.: B11176748
CAS No.: 91325-44-9
M. Wt: 276.24 g/mol
InChI Key: HKMKDOWDPQJLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(2-fluorophenyl)ethanediamide is an organic compound with the molecular formula C14H10F2N2O2 It is characterized by the presence of two fluorophenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-fluorophenyl)ethanediamide typically involves the reaction of 2-fluoroaniline with oxalyl chloride to form the corresponding 2-fluorobenzoyl chloride. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(2-fluorophenyl)ethanediamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-bis(2-fluorophenyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which N,N’-bis(2-fluorophenyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl groups can enhance binding affinity and specificity, while the ethanediamide backbone provides structural stability. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-chlorophenyl)ethanediamide
  • N,N’-bis(2-bromophenyl)ethanediamide
  • N,N’-bis(2-methylphenyl)ethanediamide

Uniqueness

N,N’-bis(2-fluorophenyl)ethanediamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions. Compared to its chlorinated or brominated counterparts, the fluorinated version often exhibits higher stability and different reactivity patterns, making it valuable for specific applications.

Properties

CAS No.

91325-44-9

Molecular Formula

C14H10F2N2O2

Molecular Weight

276.24 g/mol

IUPAC Name

N,N'-bis(2-fluorophenyl)oxamide

InChI

InChI=1S/C14H10F2N2O2/c15-9-5-1-3-7-11(9)17-13(19)14(20)18-12-8-4-2-6-10(12)16/h1-8H,(H,17,19)(H,18,20)

InChI Key

HKMKDOWDPQJLGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.